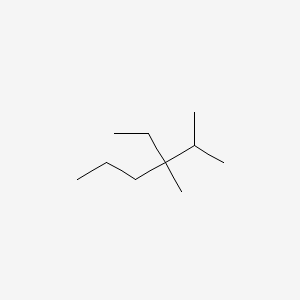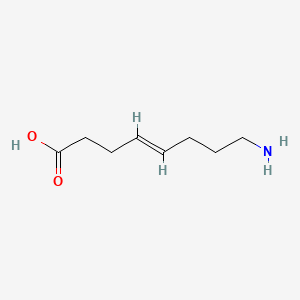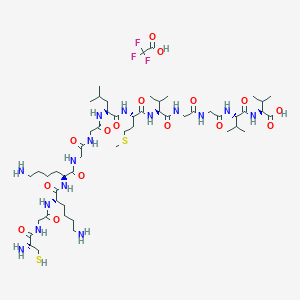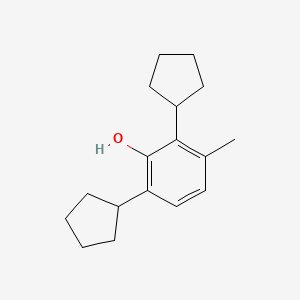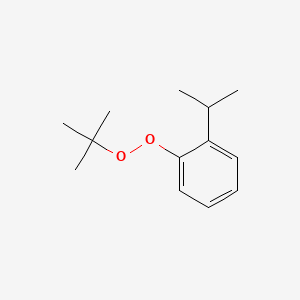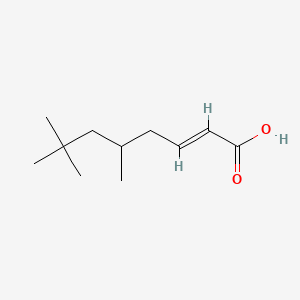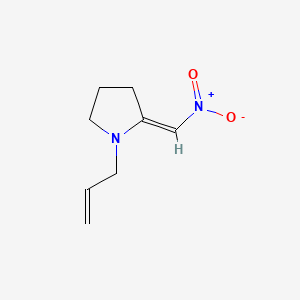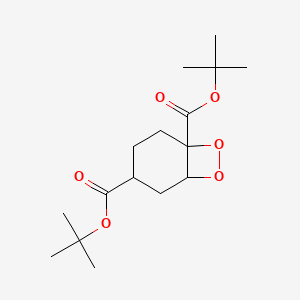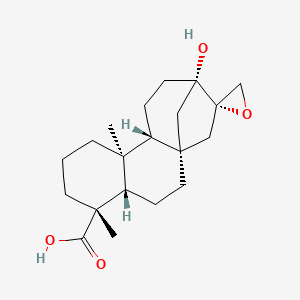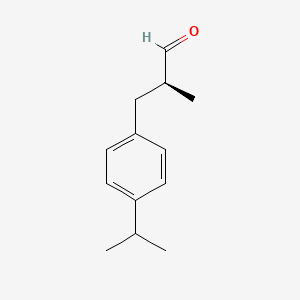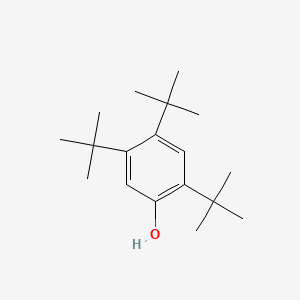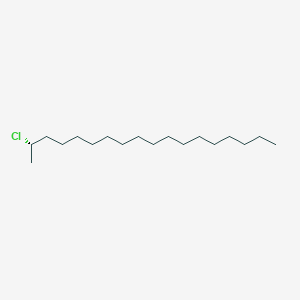
2-(Triethoxysilyl)ethyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triethoxysilyl)ethyl cyanate is an organosilicon compound with the molecular formula C9H19NO4Si It is characterized by the presence of a cyanate functional group attached to a triethoxysilyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxysilyl)ethyl cyanate typically involves the reaction of 2-(Triethoxysilyl)ethyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide→2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Triethoxysilyl)ethyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form a carbamate.
Substitution: The cyanate group can be substituted by nucleophiles such as amines to form urea derivatives.
Polymerization: The compound can participate in polymerization reactions to form silane-based polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines, alcohols, or thiols in the presence of a catalyst.
Polymerization: Initiators like peroxides or UV light.
Major Products Formed
Hydrolysis: Carbamates.
Substitution: Urea derivatives.
Polymerization: Silane-based polymers.
Scientific Research Applications
2-(Triethoxysilyl)ethyl cyanate has diverse applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane-based coatings and adhesives.
Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of high-performance materials, including sealants and insulating materials.
Mechanism of Action
The mechanism of action of 2-(Triethoxysilyl)ethyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo nucleophilic attack, leading to the formation of various derivatives. The triethoxysilyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-(Triethoxysilyl)ethyl isocyanate
- 2-(Triethoxysilyl)ethyl thiocyanate
- 2-(Triethoxysilyl)ethyl carbamate
Comparison
2-(Triethoxysilyl)ethyl cyanate is unique due to its cyanate functional group, which imparts distinct reactivity compared to isocyanates and thiocyanates. The cyanate group is less reactive towards nucleophiles than isocyanates, making it more suitable for applications requiring controlled reactivity. Additionally, the presence of the triethoxysilyl group allows for easy incorporation into silane-based materials, enhancing its versatility in materials science and industrial applications.
Properties
CAS No. |
94158-45-9 |
|---|---|
Molecular Formula |
C9H19NO4Si |
Molecular Weight |
233.34 g/mol |
IUPAC Name |
2-triethoxysilylethyl cyanate |
InChI |
InChI=1S/C9H19NO4Si/c1-4-12-15(13-5-2,14-6-3)8-7-11-9-10/h4-8H2,1-3H3 |
InChI Key |
JSJXUOKWTYOFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCOC#N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


